Piperidine Regioisomerism: 2-Piperidinyl-Ethyl Substitution Confers a Distinct Pharmacophore Geometry Relative to 3- and 4-Piperidinyl Analogs
The target compound bears a 2-piperidinyl group connected via a two-carbon ethyl linker to the N1 atom of the 1,2,3-triazole ring. In contrast, the closest commercially available analogs include ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1440962-27-5; piperidine directly N1-linked at position 3) and ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1211586-25-2; piperidine C-linked at triazole position 5) [1]. The 2-piperidinyl isomer introduces a chiral center at the piperidine ring and a flexible ethyl spacer that collectively alter the spatial orientation of the basic amine, the distance between the piperidine nitrogen and the triazole ring, and the conformational freedom of the pharmacophore. These geometric parameters directly affect ligand–target complementarity. Merck Sharp & Dohme Corp. specifically claimed the piperidinyl triazole derivative 5 scaffold (encompassing the 2-piperidinyl-ethyl substitution pattern) as a PrCP inhibitor, whereas the 3-piperidinyl and 4-piperidinyl regioisomers have not been associated with this target in the patent record [2].
| Evidence Dimension | Piperidine substitution regiochemistry and linker topology |
|---|---|
| Target Compound Data | 2-piperidinyl group; ethyl linker (2-carbon); N1-triazole attachment; chiral center at piperidine C2 |
| Comparator Or Baseline | Comparator 1 (CAS 1440962-27-5): 3-piperidinyl group directly N1-linked (no ethyl spacer; achiral at point of attachment). Comparator 2 (CAS 1211586-25-2): 4-piperidinyl group C-linked at triazole position 5 (fundamentally different connectivity). |
| Quantified Difference | Qualitative: Distinct regioisomer – molecular shape, N-to-N distance, and conformational ensemble are non-interchangeable. Quantitative binding/activity data for the specific isomers are not publicly available in peer-reviewed literature. |
| Conditions | Comparative structural analysis based on 2D/3D molecular topology; PrCP inhibitor patent landscape (Merck Sharp & Dohme Corp.) |
Why This Matters
Procurement of the incorrect piperidine regioisomer will yield a compound with a different three-dimensional pharmacophore, precluding meaningful SAR continuity with Merck's disclosed PrCP inhibitor series and potentially eliminating target engagement entirely.
- [1] Kuujia.com. Comparative chemical structures of ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1440962-27-5), ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1211586-25-2), and ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 1211507-89-9). View Source
- [2] Therapeutic Target Database (TTD). Drug ID D0A0QQ: Piperidinyl triazole derivative 5. Patented PrCP inhibitor. Company: Merck Sharp & Dohme Corp. View Source
